methyl 1-(4-nitrophenyl)-1H-indole-2-carboxylate
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Overview
Description
methyl 1-(4-nitrophenyl)-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic properties .
Preparation Methods
The synthesis of methyl 1-(4-nitrophenyl)indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the reaction of indole-2-carboxylic acid with methyl iodide in the presence of a base to form methyl indole-2-carboxylate. This intermediate can then be further reacted with 4-nitrophenylhydrazine to yield the desired compound .
Chemical Reactions Analysis
methyl 1-(4-nitrophenyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
methyl 1-(4-nitrophenyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of methyl 1-(4-nitrophenyl)indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
methyl 1-(4-nitrophenyl)-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl indole-2-carboxylate: Similar in structure but lacks the 4-nitrophenyl group, resulting in different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity against a broad range of viruses.
This compound is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(4-nitrophenyl)indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(19)15-10-11-4-2-3-5-14(11)17(15)12-6-8-13(9-7-12)18(20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGDNCFXIPSCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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